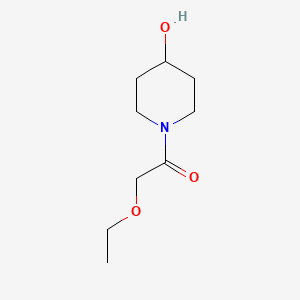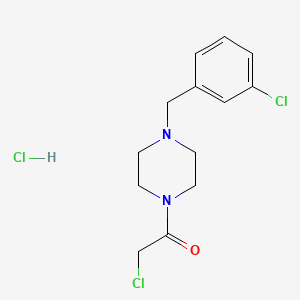
1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride
Overview
Description
1-(Chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride (CCP) is an organic compound that has been studied for its potential therapeutic and laboratory applications. CCP is a derivative of piperazine, a heterocyclic six-membered ring that is widely used in drug synthesis. CCP is a colorless, odorless crystalline solid with a melting point of 155-156°C and a molecular weight of 337.9 g/mol. CCP has been studied for its potential therapeutic and laboratory applications, including as an antidepressant, antipsychotic, and anti-inflammatory agent.
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been synthesized and used in the study of its chemical properties and reactions. For instance, studies have explored its synthesis from various starting materials, such as 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, to produce variants like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride with an overall yield of 45.7% (Mai, 2005).
The compound's structure and formation have been a subject of study, focusing on how different synthesis methods affect its chemical properties. For example, 1,4-bis(chloroacetyl)piperazine was prepared from anhydrous piperazine and chloroacetyl chloride, with the product structure confirmed through 1HNMR and MS analysis (Peng-fei, 2011).
Potential Therapeutic Applications
Some derivatives of this compound have been explored for their potential therapeutic applications. For example, a novel series of derivatives, such as 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, have been synthesized and evaluated for their antidepressant and antianxiety activities (Kumar et al., 2017).
Research has also been conducted on bis(heteroaryl)piperazines, a class of compounds related to 1-(chloroacetyl)-4-(3-chlorobenzyl)piperazine hydrochloride, for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Analytical and Pharmacological Studies
The compound has been included in studies on the metabolism and the toxicological analysis of piperazine-derived drugs. For instance, its derivatives have been analyzed in rat urine using techniques like gas chromatography-mass spectrometry to understand their metabolic pathways and potential toxicological impacts (Staack & Maurer, 2003).
It has also been a part of the synthesis and biological evaluation of new compounds, like 1,4-disubstituted piperidine/piperazine derivatives, as CCR5 antagonist-based HIV-1 entry inhibitors, demonstrating its utility in the development of new therapeutic agents (Dong et al., 2012).
properties
IUPAC Name |
2-chloro-1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O.ClH/c14-9-13(18)17-6-4-16(5-7-17)10-11-2-1-3-12(15)8-11;/h1-3,8H,4-7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDUUHOJLNXVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1462077.png)

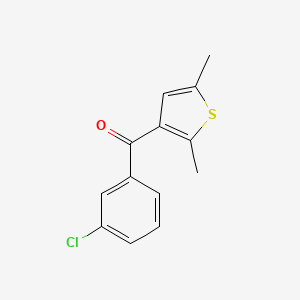
![3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1462080.png)
![(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1462081.png)
![N-[(3-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462082.png)

amine](/img/structure/B1462091.png)

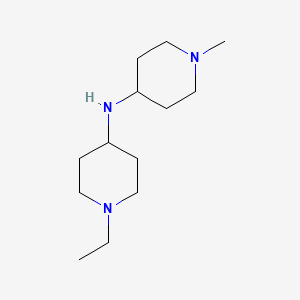
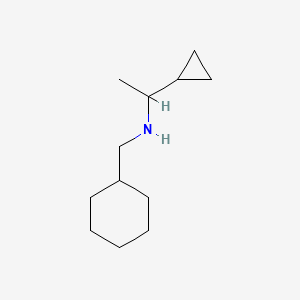

amine](/img/structure/B1462098.png)
